molecular formula C11H12N2O2 B2865822 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde CAS No. 91350-67-3

1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

Cat. No. B2865822
CAS RN: 91350-67-3
M. Wt: 204.229
InChI Key: JERROLXQMIMNTB-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde has a molecular weight of 204.23. It has a predicted density of 1.237±0.06 g/cm3 and a predicted boiling point of 357.4±31.0 °C. Its melting point is 201.5-203 °C .

Scientific Research Applications

Synthesis of pH-sensitive Spin Probes

Research by Kirilyuk et al. (2003) outlines the synthesis of new pH-sensitive spin probes through the Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides, which involves compounds structurally related to 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde. These spin probes have applications in measuring pH in various chemical and biological systems (Kirilyuk et al., 2003).

Development of Antiproliferative Agents

Ashok et al. (2020) synthesized novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives, demonstrating significant antiproliferative activity against cancer cell lines. This showcases the potential of utilizing 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde derivatives in the development of new cancer therapies (Ashok et al., 2020).

Synthetic Chemistry and Catalysis

A practical Oxone®-mediated synthesis of benzimidazoles from 1,2-phenylenediamines and aldehydes, as discussed by Beaulieu et al. (2003), emphasizes the chemical versatility and reactivity of related benzimidazole compounds under mild conditions. This method is beneficial for high-throughput synthesis of benzimidazole libraries and is environmentally friendly (Beaulieu et al., 2003).

Novel Heterocyclic Synthesis

Kamal et al. (2014) synthesized β-carboline-benzimidazole conjugates using lanthanum nitrate as a catalyst, displaying enhanced cytotoxic activity against various human cancer cell lines. This work suggests the potential of 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde in the synthesis of heterocyclic compounds with significant pharmacological applications (Kamal et al., 2014).

Anticancer Properties

Horishny et al. (2021) studied the synthesis and evaluation of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, revealing weak to medium anticancer activity. This research further indicates the application of benzimidazole derivatives in developing new anticancer agents (Horishny et al., 2021).

properties

IUPAC Name

1,3,6-trimethyl-2-oxobenzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-4-9-10(5-8(7)6-14)13(3)11(15)12(9)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERROLXQMIMNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

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